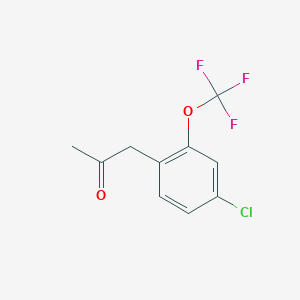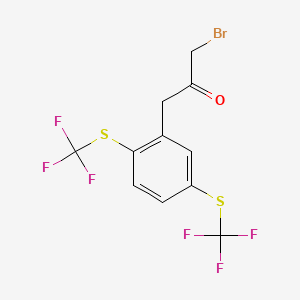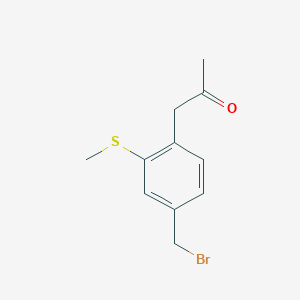
1-(4-(Bromomethyl)-2-(methylthio)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(Bromomethyl)-2-(methylthio)phenyl)propan-2-one is an organic compound that features a bromomethyl group and a methylthio group attached to a phenyl ring, with a propan-2-one moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Bromomethyl)-2-(methylthio)phenyl)propan-2-one typically involves the bromination of a precursor compound followed by further functionalization. One possible route could be:
Bromination: Starting with 4-methylthioacetophenone, bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN (azobisisobutyronitrile).
Functionalization: The brominated intermediate can then undergo further reactions to introduce the propan-2-one moiety.
Industrial Production Methods
Industrial production methods would likely involve similar steps but optimized for large-scale synthesis. This could include continuous flow reactions, use of more efficient catalysts, and optimization of reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-(Bromomethyl)-2-(methylthio)phenyl)propan-2-one can undergo various types of chemical reactions:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone, and the propan-2-one moiety can undergo reduction to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and sodium periodate.
Reduction: Reagents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Products depend on the nucleophile used, such as azides, nitriles, or thioethers.
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and other reduced forms of the ketone.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Could be explored for its pharmacological properties, such as antimicrobial or anticancer activities.
Industry: May be used in the synthesis of materials with specific properties, such as polymers or dyes.
Mécanisme D'action
The mechanism of action of 1-(4-(Bromomethyl)-2-(methylthio)phenyl)propan-2-one would depend on its specific application. For example:
Biological Activity: If used as a drug, it might interact with specific enzymes or receptors, inhibiting or activating certain pathways.
Chemical Reactions: In synthetic applications, the bromomethyl group can act as an electrophile, while the methylthio group can participate in redox reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Bromomethylphenyl)propan-2-one: Lacks the methylthio group, which might affect its reactivity and applications.
1-(4-Methylthio-2-methylphenyl)propan-2-one: Lacks the bromomethyl group, leading to different chemical behavior.
4-Bromomethyl-2-methylthiobenzene:
Uniqueness
1-(4-(Bromomethyl)-2-(methylthio)phenyl)propan-2-one is unique due to the presence of both bromomethyl and methylthio groups, which provide a combination of reactivity and functionality that can be exploited in various chemical reactions and applications.
Propriétés
Formule moléculaire |
C11H13BrOS |
|---|---|
Poids moléculaire |
273.19 g/mol |
Nom IUPAC |
1-[4-(bromomethyl)-2-methylsulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C11H13BrOS/c1-8(13)5-10-4-3-9(7-12)6-11(10)14-2/h3-4,6H,5,7H2,1-2H3 |
Clé InChI |
ZOEOCJJJLBECQG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1=C(C=C(C=C1)CBr)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


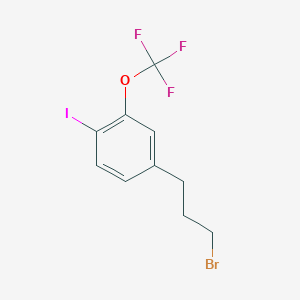
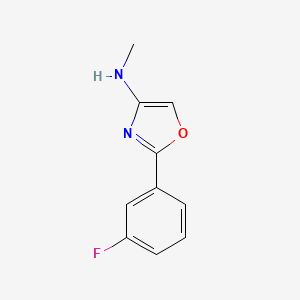
![(8R,9AS)-8-Hydroxyoctahydro-1H-pyrrolo[1,2-A][1,4]diazepin-1-one](/img/structure/B14046497.png)




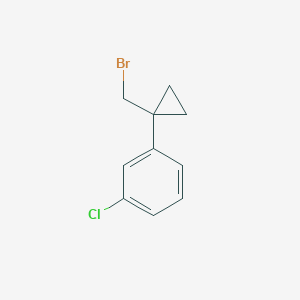
![Ethyl 5-(dimethylamino)thiazolo[5,4-d]pyrimidin-2-ylcarbamate](/img/structure/B14046542.png)
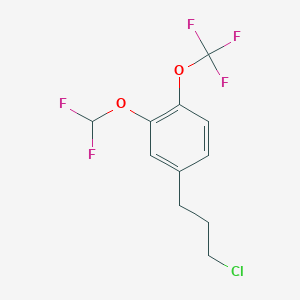
![(10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene;hydrochloride](/img/structure/B14046561.png)
